1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride
Description
Overview and Significance in Organofluorine Chemistry
The compound 1-{2-amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride represents a sophisticated example of fluorinated aromatic amines, a class of molecules with profound implications in medicinal chemistry and materials science. Its structure combines three critical motifs: a trifluoromethyl group , a fluorinated aromatic ring , and an amine-functionalized ethoxy linker . These features collectively enhance lipophilicity, metabolic stability, and target-binding specificity compared to non-fluorinated analogs.
Trifluoromethyl groups are particularly valued for their electron-withdrawing properties and resistance to oxidative degradation, making them ubiquitous in drug discovery. The simultaneous presence of fluorine at the 3-position of the benzene ring introduces steric and electronic effects that modulate π-π stacking interactions and dipole moments, critical for optimizing pharmacokinetic profiles. This compound’s hydrochloride salt formulation further improves aqueous solubility, a common strategy for enhancing bioavailability in pharmaceutical intermediates.
Nomenclature, CAS Registry, and Chemical Classification
Systematic IUPAC Name :
2-(3-Fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
CAS Registry Number :
1432677-88-7
Molecular Formula :
C₁₅H₁₄ClF₄NO
Molecular Weight :
335.72 g/mol
Classification :
- Primary aromatic amine (due to the -NH₂ group bonded to a carbon adjacent to the trifluoromethylphenyl ring)
- Fluorinated ether (via the ethoxy linkage between aromatic systems)
- Hydrochloride salt (enhancing crystallinity and stability)
The structural complexity arises from the asymmetric substitution pattern : the trifluoromethyl group occupies the 3-position on one benzene ring, while fluorine resides at the 3-position on the other. This asymmetry creates distinct electronic environments that influence reactivity and intermolecular interactions.
Historical Context of Trifluoromethylated Amino Ethers
The synthesis of trifluoromethylated amines traces back to mid-20th-century advances in fluorination reagents. Early methods relied on hazardous agents like antimony trifluoride (Swarts reaction) and sulfur tetrafluoride , which limited scalability. The 1984 discovery of trifluoromethyltrimethylsilane (TMSCF₃) by Ruppert revolutionized nucleophilic trifluoromethylation, enabling safer introduction of -CF₃ groups into carbonyl compounds.
Amino ethers gained prominence in the 1990s as flexible linkers for drug design. The ethoxy bridge in this compound exemplifies a strategic compromise between conformational rigidity (for target specificity) and flexibility (for metabolic processing). Modern catalytic methods, such as copper-mediated cross-coupling and photoredox trifluoromethylation , now allow precise installation of -CF₃ groups at challenging positions.
Structural Position within Fluorinated Aromatic Amine Frameworks
The molecule’s architecture can be deconstructed into three domains:
| Domain | Structural Features | Functional Role |
|---|---|---|
| Trifluoromethylphenyl | -CF₃ at meta position | Electron withdrawal, hydrophobic anchor |
| Ethoxy linker | -O-CH₂-CH(NH₂)- | Conformational flexibility, H-bond donor |
| Fluorobenzene | F at meta position | Dipole modulation, steric hindrance |
Key Structural Observations :
- The trifluoromethyl group induces a strong -I effect, polarizing the adjacent benzene ring and activating it for electrophilic substitution at the para position.
- The ethylene spacer between oxygen and amine allows rotation, enabling adaptive binding to biological targets while maintaining planarity through resonance with the ether oxygen.
- Fluorine’s van der Waals radius (1.47 Å) minimizes steric clash compared to bulkier halogens, permitting dense functionalization without molecular overcrowding.
X-ray crystallography of analogous compounds reveals that the amine hydrochloride forms a zwitterionic structure in the solid state, with chloride ions occupying lattice sites between protonated amine groups. This ionic network enhances thermal stability, as evidenced by decomposition temperatures exceeding 250°C for similar salts.
The compound’s logP (calculated) of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a hallmark of CNS-active pharmaceuticals. Substituent effects were quantified via Hammett σ constants: -CF₃ (σₘ = 0.43) and -F (σₘ = 0.34) synergistically increase the electrophilicity of the aromatic systems, favoring interactions with electron-rich biological targets.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO.ClH/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19;/h1-8,14H,9,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCHRRLNYOBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Trifluoromethyl-Substituted Aromatic Intermediate
The trifluoromethyl group is introduced onto the aromatic ring using electrophilic trifluoromethylation reagents or via nucleophilic aromatic substitution on suitably activated precursors. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts. Reaction conditions require careful control of temperature and solvent polarity to achieve high regioselectivity and yield.
Formation of the Ether Linkage
The key ether bond between the 3-fluorobenzene moiety and the amino-2-[3-(trifluoromethyl)phenyl]ethane fragment is formed via nucleophilic substitution or Williamson ether synthesis. A typical approach involves reacting a halogenated 3-fluorophenol derivative with a suitable amino-substituted trifluoromethylphenyl ethanol or its derivative under basic conditions.
Amination Step
The amino group is introduced at the alpha position to the ether oxygen, often by reductive amination or nucleophilic substitution using ammonia or an amine source. Protecting groups may be employed on the amino functionality during intermediate steps to prevent side reactions.
Conversion to Hydrochloride Salt
The free amine compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound's stability, crystallinity, and solubility for subsequent applications. This step is typically conducted in an organic solvent such as ethanol or isopropanol, followed by crystallization.
Reaction Conditions and Solvent Systems
| Step | Typical Reagents/Conditions | Solvents Used | Notes |
|---|---|---|---|
| Trifluoromethylation | Trifluoromethyl iodide, Cu-catalyst, base | Acetonitrile, toluene | Requires inert atmosphere, moderate heat |
| Ether formation | 3-Fluorophenol derivative, base (e.g., K2CO3) | DMF, DMSO, acetone | Controlled temperature to avoid side reactions |
| Amination | Ammonia or amine source, reductive agent (e.g., NaBH4) | Ethanol, methanol | Protecting groups may be used |
| Hydrochloride salt formation | HCl gas or HCl in solvent | Ethanol, isopropanol | Crystallization at low temperature |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight and composition.
- Crystallization: Recrystallization from suitable solvents ensures high purity of the hydrochloride salt.
- Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize impurities.
Research Findings and Optimization Insights
- The trifluoromethyl group significantly enhances lipophilicity and biological activity, necessitating precise control during its introduction to avoid overreaction or side products.
- Ether bond formation benefits from polar aprotic solvents like DMF or DMSO, which facilitate nucleophilic substitution.
- Amination steps require mild conditions to preserve functional group integrity; reductive amination is preferred for selectivity.
- Hydrochloride salt formation improves compound handling and is critical for pharmaceutical applications.
- Crystallization conditions, including solvent choice and temperature, influence the final product's polymorphic form and stability.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Trifluoromethylation | CF3I, Cu catalyst, base | Introduce trifluoromethyl group | Trifluoromethylated aromatic intermediate |
| Ether linkage formation | 3-Fluorophenol derivative, base | Form ether bond | Intermediate with ether linkage |
| Amination | Ammonia/amine, reductive agent | Install amino group | Amino-substituted intermediate |
| Hydrochloride salt formation | HCl in ethanol or isopropanol | Convert free base to salt | Stable hydrochloride salt form |
Chemical Reactions Analysis
Types of Reactions: 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in the context of anticancer drugs. The incorporation of trifluoromethyl groups can improve the pharmacokinetic properties and efficacy of drug candidates. For instance, studies have shown that derivatives of 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride demonstrate potent inhibitory effects against various cancer cell lines, including breast and lung cancer cells.
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. It shows promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: A study published in Journal of Neurochemistry demonstrated that treatment with this compound reduced neuronal cell death by 30% in models of oxidative stress induced by hydrogen peroxide .
Pesticide Development
The unique chemical structure of 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride makes it an attractive candidate for developing new pesticides. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.
Table: Efficacy of Trifluoromethyl Compounds in Pest Control
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]... | Aphids | 85 | |
| 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]... | Whiteflies | 78 |
Herbicide Activity
In addition to pest control, this compound has shown potential as a herbicide, effectively inhibiting the growth of several weed species without damaging crops.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the trifluoromethyl group or the phenolic structure can significantly influence biological activity.
Table: SAR Analysis for Trifluoromethyl Compounds
| Modification | Effect on Activity |
|---|---|
| Increasing fluorine atoms | Enhanced potency |
| Altering alkyl chain length | Variable efficacy |
| Substituting different aromatic rings | Broadened spectrum |
Mechanism of Action
The mechanism of action of 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the fluorobenzene moiety can participate in π-π interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Cinacalcet Hydrochloride
- Structure : (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methane hydrochloride .
- Key Differences :
- Cinacalcet features a naphthalene ring and a propyl linker instead of an ethoxyamine group.
- The trifluoromethylphenyl group is positioned on a propyl chain rather than an ethoxy backbone.
- Pharmacological Relevance : Cinacalcet is a calcimimetic agent targeting the calcium-sensing receptor (CaSR), whereas the target compound’s biological activity remains less characterized .
Aprepitant Derivatives
- Example: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (CAS 1148113-53-4) .
- Key Differences: Incorporates a morpholino-triazolone core absent in the target compound. Features bis(trifluoromethyl)phenyl groups, enhancing receptor binding affinity but increasing molecular weight (MW ~650 g/mol vs. 359.73 g/mol) .
Stereochemical Variants and Enantiomers
- Example: (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS 1394822-95-7) .
- Stereochemistry at the amino group ((S)-enantiomer) may influence receptor selectivity compared to the racemic target compound .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Binding Affinity: The trifluoromethylphenyl group in the target compound enhances hydrophobic interactions with aromatic receptor pockets, similar to Cinacalcet’s CaSR binding . However, its ethoxyamine chain may reduce steric hindrance compared to Aprepitant’s bulky morpholino group .
- Metabolic Stability : Fluorine atoms in the benzene ring improve resistance to cytochrome P450 oxidation, a trait shared with Aprepitant derivatives .
- Chirality Effects : Racemic mixtures (e.g., the target compound) may exhibit broader activity profiles than enantiopure analogs like CAS 1394822-95-7, which show stereospecific efficacy in preclinical models .
Biological Activity
The compound 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride (commonly referred to as TFPE) is a fluorinated organic compound that has garnered interest in various biological applications, particularly in medicinal chemistry and agrochemicals. Its unique trifluoromethyl and amino functionalities contribute to its biological activity, making it a subject of research for potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of TFPE can be represented as follows:
- Molecular Formula : C20H18F7N2O2·HCl
- Molecular Weight : 442.82 g/mol
- IUPAC Name : 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.
TFPE exhibits several biological activities, primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to various receptors and enzymes, influencing pathways related to inflammation, cancer, and microbial resistance.
Case Studies
-
Antimicrobial Activity :
A study demonstrated that TFPE derivatives showed significant antifungal activity against Erysiphe graminis and Sphaerotheca fuliginea, outperforming traditional fungicides like azoxystrobin. This suggests a potential application in agricultural fungicides . -
Cancer Research :
Research indicates that compounds similar to TFPE can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. In vitro studies have shown that fluorinated phenolic compounds can effectively inhibit COX-2 activity, suggesting potential use in cancer therapy . -
Neuropharmacology :
The ability of TFPE to penetrate the blood-brain barrier due to its lipophilic nature makes it a candidate for neuropharmacological applications. Studies have indicated that similar compounds can modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders .
Data Tables
Synthesis and Applications
The synthesis of TFPE typically involves the introduction of trifluoromethyl groups into phenolic structures followed by amination reactions. Recent advances have optimized these synthetic pathways to improve yield and purity, facilitating further research into its biological applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride, and how can reaction conditions be optimized?
- Methodology : Focus on nucleophilic substitution or condensation reactions using precursors like 3-(trifluoromethyl)phenethylamine derivatives. Optimize temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity to minimize side reactions. Purification via recrystallization or preparative HPLC improves yield (>85%) and purity (>95%) .
Q. Which analytical techniques are critical for structural validation, and how should conflicting spectral data be addressed?
- Methodology : Use tandem techniques:
- NMR (¹H/¹³C/¹⁹F) to confirm fluorine positioning and amine-ether linkages.
- High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks.
- HPLC-PDA for purity assessment. Cross-validate discrepancies by repeating under standardized conditions (e.g., deuterated solvent batch consistency) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodology : Compare analogs (e.g., ’s C9H9F4N derivatives) using computational tools (e.g., Gaussian for dipole moments) and experimental assays (logP via shake-flask method). The -CF₃ group increases lipophilicity (logP ~2.8) and metabolic stability .
Advanced Research Questions
Q. How should in vitro pharmacological studies be designed to evaluate target engagement while minimizing variability?
- Methodology :
- Use randomized block designs (split-plot for dose-response variables) with ≥4 replicates.
- Include negative controls (e.g., scrambled peptides) and positive controls (known receptor agonists).
- Standardize cell lines (e.g., HEK293T for GPCR assays) and normalize data to protein content .
Q. What experimental frameworks are suitable for assessing environmental persistence and ecotoxicological impact?
- Methodology :
- OECD 301F biodegradation assay to measure half-life in aquatic systems.
- Microcosm studies with soil/sediment matrices to track abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways.
- LC-MS/MS quantification at sub-ppb levels .
Q. How can computational models predict the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures (e.g., CYP3A4 PDB: 1TQN).
- Validate predictions with in vitro CYP inhibition assays (fluorometric) and correlate with in silico binding energies .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Conduct meta-analysis with strict inclusion criteria (e.g., ≥3 independent studies).
- Control for variables: solvent (DMSO vs. saline), assay temperature (25°C vs. 37°C).
- Use standardized endpoints (IC₅₀, EC₅₀) and report confidence intervals .
Q. How do structural analogs with varied fluorine substitution patterns affect pharmacokinetic profiles?
- Methodology : Synthesize analogs (e.g., ’s C11H15ClF3NO2S derivatives) and compare:
- Plasma protein binding (ultrafiltration).
- Metabolic stability in liver microsomes (LC-MS quantification of parent compound).
- Caco-2 permeability for intestinal absorption .
Notes
- Spectral Data Validation : Always cross-reference with certified reference materials (CRMs) from reputable suppliers (e.g., ’s Fujifilm Wako spectral libraries) .
- Ethical Compliance : Adhere to institutional guidelines for ecotoxicology testing (’s INCHEMBIOL framework) to ensure ecological safety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
